molecular formula C20H36S B2654791 2-(2-Hexyldecyl)thiophene CAS No. 1215857-68-3

2-(2-Hexyldecyl)thiophene

Cat. No. B2654791
CAS RN: 1215857-68-3
M. Wt: 308.57
InChI Key: OEKNWJQSAYEBFD-UHFFFAOYSA-N
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Description

2-(2-Hexyldecyl)thiophene is a chemical compound with the molecular formula C20H36S . It is a liquid at room temperature .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular structure of this compound is a derivative of this basic thiophene structure .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 308.57 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Medicinal Chemistry and Therapeutic Importance

Thiophene and its derivatives, including 2-(2-Hexyldecyl)thiophene, have significant therapeutic properties. These compounds are utilized in medicinal chemistry for their diverse applications. They exhibit a broad range of pharmacological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities. This makes them valuable for synthesizing and investigating new structural prototypes with effective pharmacological activity (Shah & Verma, 2018).

2. Material Science Applications

In material science, thiophene-based compounds, including this compound, are used in the fabrication of electronic and optoelectronic devices due to their semiconductor and fluorescent properties. These materials are crucial for the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Barbarella, Melucci, & Sotgiu, 2005).

3. Organic Photovoltaics (OPV)

Thiophene derivatives are utilized in organic photovoltaic (OPV) devices. The structural and morphological effects of alkyl side chains on flanking thiophenes, such as this compound, in donor polymers influence the performance of OPV devices. These compounds contribute to higher power conversion efficiency and improved charge transport and extraction in solar cells (Lo & Reynolds, 2016).

4. Bioactive Compounds in Nature

Thiophene and its naturally occurring derivatives are found in plants and possess a wide range of biological properties. These properties include antimicrobial, antiviral, HIV-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities. The unique bioactivities of thiophene-based compounds like this compound derived from natural sources make them significant for various research areas (Ibrahim, Abdallah, El-Halawany, & Mohamed, 2016).

5. Organic Field-Effect Transistors

The application of thiophene-based compounds in the development of organic field-effect transistors (OFETs) is notable. Thiophene oligomers, such as this compound, exhibit high p-type carrier mobilities when used in OFET devices. These compounds are significant for advancing the performance of organic electronic devices due to their ordered film formation and charge-carrier mobility properties (Mushrush et al., 2003).

Safety and Hazards

2-(2-Hexyldecyl)thiophene is classified under GHS07 for safety. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(2-hexyldecyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36S/c1-3-5-7-9-10-12-15-19(14-11-8-6-4-2)18-20-16-13-17-21-20/h13,16-17,19H,3-12,14-15,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKNWJQSAYEBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of thiophene (46.4 g, 551 mmol., 2.50 equiv.) and THF (300 mL) was cooled to −78° C. n-Butyllithium (2.5 M in hexanes, 212 mL, 528 mmol., 2.40 equiv.) was added over 1 hour. The mixture was stirred for an additional 30 minutes at −78° C. before a solution of 1-iodo-2-hexyldecane (90.0 g, 220 mmol., 1.00 equiv) in THF (200 mL) was added slowly over 1 hour. After stirring for 1 hour at −78° C., the reaction mixture was warmed to ambient temperature and stirred for 18 hours. Water (200 mL) was added and the organic material was extracted with Et2O (3×250 mL), washed with additional water, dried over Na2SO4, filtered, and concentrated in vacuo. The resulting brown residue was purified by silica gel column chromatography (hexanes) to give a pale yellow oil (52.03 g, 77% yield). 1H NMR (500 MHz, CDCl3) δ 7.12 (dd, J=5.2, 1.2 Hz, 1H), 6.92 (m, 1H), 6.76 (dd, J=3.4, 0.9 Hz, 1H), 2.76 (d, J=6.7, 2H), 1.62 (b, 1H), 1.33-1.21 (m, 24H), 0.91-0.87 (m, 6H).
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
212 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Yield
77%

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